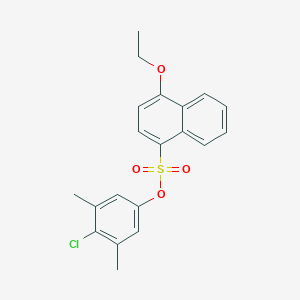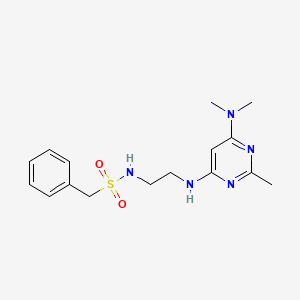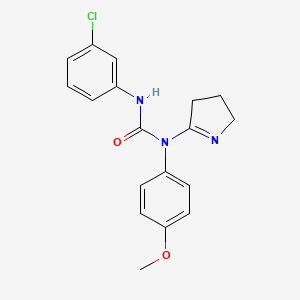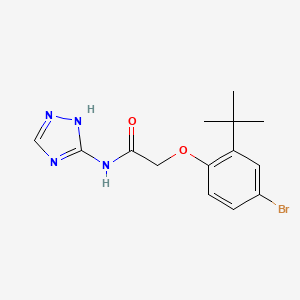
4-Chloro-3,5-dimethylphenyl 4-ethoxynaphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,5-dimethylphenyl 4-ethoxynaphthalenesulfonate, also known as CDNS, is a chemical compound that has been widely used in scientific research. CDNS is a sulfonated naphthalene derivative that has been found to have a variety of applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
Research by Aziz‐ur‐Rehman et al. (2014) in the "Pakistan Journal of Chemistry" involved synthesizing N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds were tested for biological potential, including antimicrobial activities and enzyme inhibition, showing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
Environmental Degradation Studies
Wei Li et al. (2020) in "Chemical Engineering Journal" explored UV and UV/persulfate advanced oxidation processes to remove 4-Chloro-3,5-dimethylphenol (PCMX) from water. Their study provided insights into the kinetics, mechanism, and potential toxicity of degradation products (Li et al., 2020).
Photophysical Properties
A study by Bahadır Keskin et al. (2016) in the "New Journal of Chemistry" synthesized and characterized new indium(III) phthalocyanines with substituted chloroindium. These compounds were evaluated for their photophysical properties, including fluorescence and humidity sensing capabilities (Keskin et al., 2016).
Antibacterial Properties
Research conducted by R. H. Zaooli et al. (2019) in the "Asian Journal of Chemistry" synthesized derivatives of 4-chloro-3,5-dimethylphenol using the Suzuki reaction. These compounds were tested for their antibacterial properties against various bacteria, showing notable effectiveness (Zaooli et al., 2019).
Molecular-Electronic Structure Analysis
A study by L. Rublova et al. (2017) in the "Journal of Molecular Structure" synthesized structural isomers of benzenesulfonyl chloride. These compounds were analyzed for their molecular-electronic structure and kinetic properties, highlighting their potential in various chemical applications (Rublova et al., 2017).
Eigenschaften
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-ethoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO4S/c1-4-24-18-9-10-19(17-8-6-5-7-16(17)18)26(22,23)25-15-11-13(2)20(21)14(3)12-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLAOUZLCYYNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC(=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)
![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)
![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)

